3-fluoro-N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[6-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-29-17-8-3-2-5-15(17)12-23-19(27)13-30-20-10-9-18(25-26-20)24-21(28)14-6-4-7-16(22)11-14/h2-11H,12-13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSOYWFFPHMDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(6-((2-((2-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridazinyl moiety linked to a benzamide structure, with a fluoro substituent and a methoxybenzyl group. The specific arrangement of these functional groups contributes to its biological properties.
Research indicates that compounds similar to this compound often act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes involved in cancer proliferation, such as histone deacetylases (HDACs) and protein kinases .
- Modulation of Signaling Pathways : The compound may influence critical signaling pathways associated with cell growth and apoptosis, potentially leading to anti-cancer effects.
Antitumor Activity
Studies have shown that similar compounds exhibit significant antitumor activity. For instance, derivatives containing the pyridazine scaffold have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest a promising role in breast cancer treatment .
- Molecular Docking Studies : Molecular docking simulations have revealed that the compound can effectively bind to target proteins involved in cancer progression, such as BRAF and EGFR. This binding affinity correlates with observed cytotoxic effects in experimental models .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in core heterocycles, substituents, and reported properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s pyridazine core distinguishes it from pyrimidinones (e.g., 2d) and benzothiazoles (e.g., BTC-h). Pyridazines are less common in antimicrobial contexts but are explored in kinase inhibitors . Pyrimidinones (e.g., 2d) exhibit higher melting points (~227°C) due to nitro groups enhancing intermolecular forces, whereas pyridazine derivatives (e.g., TD-1c) have lower m.p. (~118°C) .
Substituent Effects :
- The 3-fluoro and 2-methoxybenzyl groups in the target compound likely improve lipophilicity and target binding compared to nitro-substituted analogs (e.g., 2d) .
- Thioether bridges (common in and compounds) are critical for modulating solubility and metabolic stability. For example, replacing thioethyl with methylthiazole (e.g., EP3 348 550A1) enhances anticancer activity .
Biological Activities :
- Benzothiazole derivatives (e.g., BTC-h) show moderate antimicrobial activity, but pyridazine-based compounds like the target may prioritize different targets (e.g., kinases or viral proteases) .
- Patent data () highlight structural flexibility in benzamide derivatives for treating cancer and viral infections, suggesting the target compound could share similar mechanisms .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substituents: The 3-fluoro group on the benzamide may reduce oxidative metabolism, enhancing bioavailability compared to non-fluorinated analogs .
- Methoxy Groups : The 2-methoxybenzyl moiety could facilitate π-π stacking or hydrogen bonding in target binding pockets, as seen in 1,4-dihydropyridines () .
- Thioether Flexibility : Replacing the thioethyl bridge with rigid heterocycles (e.g., isoxazole in ) may alter conformational dynamics and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
